molecular formula C10H12N4S B035707 Benzothiazole, 6-(3-ethyl-2-triazeno)-2-methyl-(8CI) CAS No. 16293-63-3

Benzothiazole, 6-(3-ethyl-2-triazeno)-2-methyl-(8CI)

Cat. No. B035707
CAS RN: 16293-63-3
M. Wt: 220.3 g/mol
InChI Key: ZIKPJWCXJQBUGM-UHFFFAOYSA-N
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Description

Benzothiazole, 6-(3-ethyl-2-triazeno)-2-methyl-(8CI) is a heterocyclic compound that has been widely used in scientific research. It is a member of the benzothiazole family of compounds, which are known for their diverse biological activities. Benzothiazole, 6-(3-ethyl-2-triazeno)-2-methyl-(8CI) has been studied extensively for its potential use as an anticancer agent, as well as for its antimicrobial and antioxidant properties.

Mechanism Of Action

The mechanism of action of benzothiazole, 6-(3-ethyl-2-triazeno)-2-methyl-(8CI) is not fully understood. However, studies have suggested that it may act by inducing apoptosis, or programmed cell death, in cancer cells. It may also inhibit the growth and proliferation of cancer cells by interfering with DNA synthesis and repair.

Biochemical And Physiological Effects

Benzothiazole, 6-(3-ethyl-2-triazeno)-2-methyl-(8CI) has been shown to have a number of biochemical and physiological effects. It has been shown to exhibit antioxidant activity, which may help to protect cells from oxidative stress and damage. It has also been shown to have antimicrobial activity against a variety of bacteria and fungi.

Advantages And Limitations For Lab Experiments

One advantage of using benzothiazole, 6-(3-ethyl-2-triazeno)-2-methyl-(8CI) in lab experiments is its relatively low toxicity compared to other anticancer agents. However, one limitation is that it may not be effective against all types of cancer cells, and further research is needed to determine its full therapeutic potential.

Future Directions

There are several future directions for research on benzothiazole, 6-(3-ethyl-2-triazeno)-2-methyl-(8CI). One area of research could focus on developing more effective synthesis methods for the compound. Another area of research could focus on exploring its potential use as an antimicrobial agent. Additionally, further studies are needed to fully understand its mechanism of action and therapeutic potential as an anticancer agent.

Synthesis Methods

Benzothiazole, 6-(3-ethyl-2-triazeno)-2-methyl-(8CI) can be synthesized using a variety of methods. One common method involves the reaction of 2-aminobenzenethiol with ethyl chloroformate and triethylamine in the presence of a catalyst. Another method involves the reaction of 2-aminothiophenol with ethyl chloroacetate and sodium hydroxide.

Scientific Research Applications

Benzothiazole, 6-(3-ethyl-2-triazeno)-2-methyl-(8CI) has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on its potential use as an anticancer agent. Studies have shown that benzothiazole, 6-(3-ethyl-2-triazeno)-2-methyl-(8CI) exhibits cytotoxic activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells.

properties

CAS RN

16293-63-3

Product Name

Benzothiazole, 6-(3-ethyl-2-triazeno)-2-methyl-(8CI)

Molecular Formula

C10H12N4S

Molecular Weight

220.3 g/mol

IUPAC Name

N-(ethyldiazenyl)-2-methyl-1,3-benzothiazol-6-amine

InChI

InChI=1S/C10H12N4S/c1-3-11-14-13-8-4-5-9-10(6-8)15-7(2)12-9/h4-6H,3H2,1-2H3,(H,11,13)

InChI Key

ZIKPJWCXJQBUGM-UHFFFAOYSA-N

SMILES

CCN=NNC1=CC2=C(C=C1)N=C(S2)C

Canonical SMILES

CCN=NNC1=CC2=C(C=C1)N=C(S2)C

synonyms

Benzothiazole, 6-(3-ethyl-2-triazeno)-2-methyl- (8CI)

Origin of Product

United States

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